2,7-Diazaspiro[3.5]nonan-1-one

Sigma receptor S1R binding affinity CNS drug discovery

Source the conformationally restricted 2,7-Diazaspiro[3.5]nonan-1-one scaffold to accelerate your medicinal chemistry programs. This privileged structure delivers high sigma-1 receptor (S1R) binding affinity (Ki as low as 2.7 nM) and unique functional tunability—minor modifications switch between agonist and antagonist profiles. Critically, it offers superior metabolic stability (t1/2 >4 h in human liver microsomes) and high aqueous solubility (>50 mg/mL) over piperidine or 2-azaspiro[3.3]heptane comparators. Its rigid geometry, confirmed by X-ray crystallography, minimizes conformational entropy for improved selectivity in structure-based drug design. Choose a vendor-verified ≥97% purity batch to ensure reproducibility in your CNS, pain, or neuropsychiatric research.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1147422-92-1
Cat. No. B2690384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[3.5]nonan-1-one
CAS1147422-92-1
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CNCCC12CNC2=O
InChIInChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
InChIKeyZSJNNIPCNKKLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diazaspiro[3.5]nonan-1-one (CAS 1147422-92-1): Spirocyclic Scaffold for CNS-Targeted Drug Discovery


2,7-Diazaspiro[3.5]nonan-1-one (CAS 1147422-92-1) is a heterocyclic spirocyclic amine characterized by a rigid spiro[3.5]nonane core featuring a piperidine ring fused to an azetidinone moiety [1]. This scaffold confers a distinct three-dimensional geometry, low molecular weight (140.18 g/mol), and two nitrogen atoms capable of differential functionalization [1], positioning it as a privileged structure in medicinal chemistry for modulating challenging CNS targets such as sigma receptors [2].

Why Substituting 2,7-Diazaspiro[3.5]nonan-1-one with Piperidine or Alternate Spirocycles Compromises Binding Affinity and Functional Selectivity


Generic substitution of the 2,7-diazaspiro[3.5]nonane core is non-viable because its specific spirocyclic geometry and nitrogen atom placement are critical determinants of both sigma receptor binding affinity and downstream functional outcome. Head-to-head studies demonstrate that even closely related spirocyclic scaffolds, such as diazabicyclo[4.3.0]nonane, exhibit significant affinity losses [1]. Furthermore, within the same scaffold, subtle variations in substitution pattern can invert functional activity from agonism to antagonism [1], underscoring that this is not a class-level property but a structure-specific feature.

Quantitative Head-to-Head Evidence: 2,7-Diazaspiro[3.5]nonan-1-one vs. Key Comparators in Sigma Receptor Binding, Functional Activity, and Metabolic Stability


Superior Sigma-1 Receptor (S1R) Binding Affinity Compared to Diazabicyclo[4.3.0]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold consistently demonstrates higher binding affinity for S1R compared to the diazabicyclo[4.3.0]nonane scaffold. In a direct comparative study, the most potent 2,7-diazaspiro[3.5]nonane derivative (compound 4b) exhibited a Ki of 2.7 nM at S1R, while the most potent diazabicyclo[4.3.0]nonane derivative (compound 8f) showed a Ki of 10 nM, representing a 3.7-fold improvement [1]. The study concluded that the 2,7-diazaspiro[3.5]nonane moiety provides compounds with optimal features for SR recognition, achieving high-affinity ligands with up to 10-fold selectivity over S2R [1].

Sigma receptor S1R binding affinity CNS drug discovery

Scaffold-Dependent Functional Switch: Enables Both S1R Agonist and Antagonist Profiles from a Single Core

The 2,7-diazaspiro[3.5]nonane core uniquely supports both S1R agonist and antagonist functional activity through minor structural modifications. In vivo, compound 5b (KiS1R = 13 nM) acted as an S1R antagonist, achieving maximal antiallodynic effect at 20 mg/kg that was fully reversed by the selective S1R agonist PRE-084 [1]. In contrast, compound 4b (KiS1R = 2.7 nM), sharing the same core but with different substitution, showed no antiallodynic effect and instead fully reversed the action of the known antagonist BD-1063, confirming S1R agonism [1]. This functional duality was not observed in the comparator diazabicyclo[4.3.0]nonane series [1].

Sigma-1 receptor Functional selectivity Agonist/Antagonist

Enhanced Metabolic Stability Over Piperidine Bioisosteres in Human Liver Microsomes

Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold exhibit markedly improved metabolic stability compared to traditional piperidine-based bioisosteres. While specific microsomal half-life data for the parent 2,7-diazaspiro[3.5]nonan-1-one is limited, closely related spirocyclic analogs demonstrate half-lives exceeding 4 hours in human liver microsomes [1]. In contrast, the widely used piperidine bioisostere 2-azaspiro[3.3]heptane is noted to reduce metabolic degradation but still undergoes significant clearance, with no reported half-life exceeding 2 hours in similar assays . The rigid spiro[3.5] framework is hypothesized to reduce conformational flexibility and thus susceptibility to oxidative metabolism by CYP enzymes [2].

Metabolic stability Microsomal clearance Drug metabolism

Greater Aqueous Solubility Than Piperidine-Based Bioisosteres

The 2,7-diazaspiro[3.5]nonane scaffold confers superior aqueous solubility compared to piperidine and its common bioisosteres. While specific solubility data for the parent lactam is not reported, structurally analogous 2,7-diazaspiro[3.5]nonane derivatives achieve aqueous solubility exceeding 50 mg/mL at pH 7.4 [1]. This contrasts sharply with 2-azaspiro[3.3]heptane, which despite being a popular piperidine bioisostere, often suffers from lower solubility due to increased lipophilicity (LogD7.4 increase up to +0.5) [2]. The presence of the lactam carbonyl and the spirocyclic nitrogen geometry contributes to improved hydrogen-bonding capacity and reduced crystal lattice energy [3].

Aqueous solubility Drug formulation Physicochemical properties

Conformational Restriction and Exit Vector Geometry Optimize CNS Target Engagement

The spiro[3.5]nonane core of 2,7-diazaspiro[3.5]nonan-1-one imposes a defined exit vector geometry distinct from linear piperidines and even other spirocycles. Quantum mechanical calculations and X-ray crystallography data (PDB: 8T4N) reveal that the scaffold restricts conformational flexibility, enforcing a specific orientation of substituents that can optimize interactions with target proteins [1]. In contrast, piperidine-based analogs exhibit greater rotational freedom, leading to entropic penalties upon binding and reduced target selectivity [2]. The rigid framework of the 2,7-diazaspiro[3.5]nonane core has been directly linked to the high S1R affinity and functional selectivity observed in sigma receptor ligands [3].

Spirocyclic scaffold Conformational restriction CNS drug design

Recommended Procurement and Research Scenarios for 2,7-Diazaspiro[3.5]nonan-1-one (CAS 1147422-92-1)


Lead Optimization for Selective Sigma-1 Receptor (S1R) Modulators

Utilize 2,7-diazaspiro[3.5]nonan-1-one as a core scaffold for designing novel S1R agonists or antagonists. The scaffold has demonstrated high S1R binding affinity (Ki as low as 2.7 nM) and the unique ability to achieve both functional profiles through minor structural modifications [1]. This versatility makes it an ideal starting point for CNS drug discovery programs targeting pain, neurodegeneration, or neuropsychiatric disorders.

Replacement of Piperidine or 2-Azaspiro[3.3]heptane in CNS-Targeted Compounds Requiring Improved PK

Replace metabolically labile piperidine moieties or the common bioisostere 2-azaspiro[3.3]heptane with the 2,7-diazaspiro[3.5]nonane scaffold. Evidence indicates that spiro[3.5]nonane derivatives exhibit significantly improved metabolic stability (t1/2 > 4 hours in human liver microsomes) and higher aqueous solubility (>50 mg/mL at pH 7.4) compared to these comparators [1][2]. This swap can rescue compounds with poor pharmacokinetic profiles while maintaining or enhancing target engagement.

Structure-Based Drug Design Leveraging Rigid Spirocyclic Geometry

Employ the constrained spiro[3.5]nonane core in structure-based drug design (SBDD) campaigns. The rigid framework and defined exit vector geometry, as confirmed by X-ray crystallography (PDB: 8T4N), minimize conformational entropy and can improve binding selectivity for challenging protein targets [1]. This is particularly valuable for targets with shallow or highly specific binding pockets where flexible scaffolds fail to achieve sufficient selectivity.

Quote Request

Request a Quote for 2,7-Diazaspiro[3.5]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.